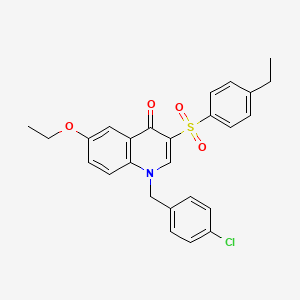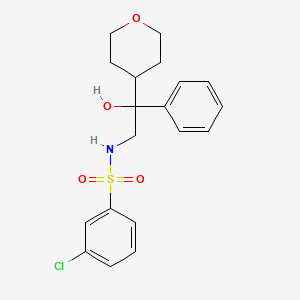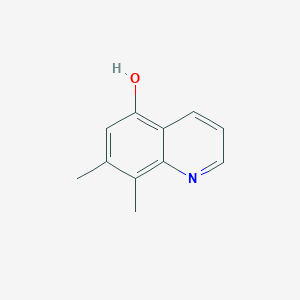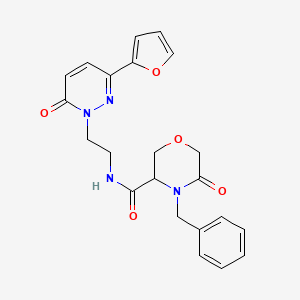
1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one is a chemical compound that belongs to the quinolinone family. It is also known as TAK-659 and is currently under investigation for its potential use in treating various types of cancer.
作用機序
Target of Action
Similar compounds have been shown to exhibit significant effects onallergic reactions . These reactions are often mediated by H1 receptors , which interact with histamine to cause allergies .
Mode of Action
It’s known that similar compounds, such as piperazine h1 receptor antagonists, have a higher affinity to h1 receptors than histamine . This suggests that the compound might interact with its targets by competitively inhibiting the binding of histamine to H1 receptors, thereby mitigating allergic reactions .
Biochemical Pathways
Allergies are associated with subsequent inflammation . Some derivatives of sulfonamides, which are part of the compound’s structure, have shown good anti-inflammatory activities . Therefore, it’s plausible that the compound may influence inflammatory pathways.
Pharmacokinetics
The different substitutions on the lipophilic or hydrophilic parts of similar compounds can modify their pharmacologic profile as well as pharmacokinetics .
Result of Action
The compound’s action results in significant effects on both allergic asthma and allergic itching . This suggests that the compound’s action at the molecular and cellular level could potentially alleviate symptoms associated with these conditions.
Action Environment
It’s known that allergic reactions occur in response to environmental substances known as allergens . Therefore, the compound’s efficacy could potentially be influenced by the presence or absence of these allergens.
実験室実験の利点と制限
The advantages of using 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one in lab experiments include its potent inhibitory effect on BTK and its potential use in treating various types of cancer. However, its limitations include the need for further investigation of its biochemical and physiological effects and its potential side effects.
将来の方向性
For research on 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one include the following:
1. Investigation of its efficacy in treating various types of cancer in clinical trials.
2. Exploration of its potential use in combination with other cancer therapies.
3. Investigation of its biochemical and physiological effects in more detail.
4. Development of more efficient synthesis methods.
5. Investigation of its potential use in other diseases and conditions.
合成法
The synthesis of 1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one involves a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with 2-ethoxyaniline to form 1-(4-chlorobenzyl)-2-ethoxy-1,2-dihydroquinolin-4(1H)-one. The second step involves the reaction of the intermediate product with 4-ethylbenzenesulfonyl chloride to form the final product.
科学的研究の応用
1-(4-chlorobenzyl)-6-ethoxy-3-((4-ethylphenyl)sulfonyl)quinolin-4(1H)-one has shown promising results in preclinical studies for its potential use in treating various types of cancer, including lymphoma and leukemia. It works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the growth and survival of cancer cells. Inhibition of BTK leads to the activation of apoptotic pathways and the suppression of cell proliferation.
特性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-6-ethoxy-3-(4-ethylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4S/c1-3-18-7-12-22(13-8-18)33(30,31)25-17-28(16-19-5-9-20(27)10-6-19)24-14-11-21(32-4-2)15-23(24)26(25)29/h5-15,17H,3-4,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKMEVDGBNQYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide](/img/structure/B2854356.png)

![1-(4-Methoxyphenyl)sulfonyl-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2854358.png)
![8-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2854359.png)
![5-cyclopropyl-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2854361.png)




![2-[(1-Propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2854370.png)


![3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid](/img/structure/B2854375.png)
